3-Amino-2-oxetanone 3-Amino-2-oxetanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14322918
InChI: InChI=1S/C3H5NO2/c4-2-1-6-3(2)5/h2H,1,4H2
SMILES:
Molecular Formula: C3H5NO2
Molecular Weight: 87.08 g/mol

3-Amino-2-oxetanone

CAS No.:

Cat. No.: VC14322918

Molecular Formula: C3H5NO2

Molecular Weight: 87.08 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-oxetanone -

Specification

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
IUPAC Name 3-aminooxetan-2-one
Standard InChI InChI=1S/C3H5NO2/c4-2-1-6-3(2)5/h2H,1,4H2
Standard InChI Key NEUYIGRTSOYBCJ-UHFFFAOYSA-N
Canonical SMILES C1C(C(=O)O1)N

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of (S)-3-Amino-2-Oxetanone p-Toluenesulfonic Acid Salt

PropertyValue
CAS Number112839-95-9
Molecular FormulaC₁₀H₁₃NO₅S
Molecular Weight259.279 g/mol
Exact Mass259.051453 Da
PSA (Polar Surface Area)115.07 Ų
LogP (Partition Coefficient)1.89

The moderate LogP value indicates balanced lipophilicity, making it suitable for drug design applications where membrane permeability and solubility are critical .

Synthetic Methodologies

Patent-Based Approaches

A 2020 Chinese patent (CN111925344A) outlines a three-step synthesis of 3-oxetanone from 1,3-dichloroacetone and ethylene glycol :

  • Carbonyl Protection: Reacting 1,3-dichloroacetone with ethylene glycol under acidic conditions (H₂SO₄ or p-TsOH) to form a protected intermediate.

  • Ring-Closing Reaction: Treating the intermediate with NaOH/KOH to induce cyclization.

  • Deprotection: Acid-catalyzed cleavage to yield 3-oxetanone.

Although this patent focuses on 3-oxetanone, substituting ethylene glycol with amino-containing diols could theoretically yield 3-amino-2-oxetanone. For instance, replacing ethylene glycol with 2-amino-1,3-propanediol might introduce the requisite amino group during the protection step.

Photoredox Decarboxylative Strategies

Recent work by PMC (2023) describes the conversion of α-amino acids to 3-oxetanols via visible light photoredox catalysis . While targeting oxetanols, this method’s use of 3-oxetanone as an electrophilic partner suggests adaptability for synthesizing 3-amino-2-oxetanone. By employing N-aryl α-amino acids (e.g., phenylalanine derivatives) and optimizing reaction conditions (CrCl₃/TMSCl cocatalysts), analogous pathways could yield amino-substituted oxetanes.

Applications in Organic Synthesis

Spirocyclic Architectures

The MDPI study (2025) highlights 3-oxetanone-derived spirooxazolidines as key intermediates for nitrogen-containing heterocycles . For example, Pd-catalyzed C–N activation of spirocyclic oxazolidines enables access to morpholine derivatives (Scheme 3B-C) . Introducing an amino group at the oxetane’s C3 position could enhance the reactivity of these spirocycles, facilitating novel ring-expansion or functionalization reactions.

Challenges and Future Directions

Stability and Reactivity

The strained oxetane ring in 3-amino-2-oxetanone predisposes it to ring-opening reactions, particularly under acidic or nucleophilic conditions . Stabilization strategies, such as salt formation (e.g., p-toluenesulfonic acid salt) or protective group chemistry, require further exploration.

Scalability

Current synthetic routes to 3-oxetanone derivatives involve multistep sequences with moderate yields (e.g., 82–92% in the patent method) . Adapting these for 3-amino-2-oxetanone will necessitate optimizing reaction conditions to minimize byproducts like dipropargylation compounds .

Medicinal Chemistry Applications

Future studies should evaluate 3-amino-2-oxetanone as a bioisostere in protease inhibitors or ion channel modulators. Its ability to engage in hydrogen bonding while avoiding metabolic liabilities (e.g., glucuronidation) could address challenges faced by carboxylic acid-containing drugs .

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